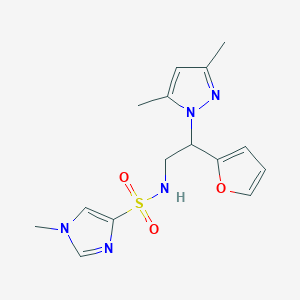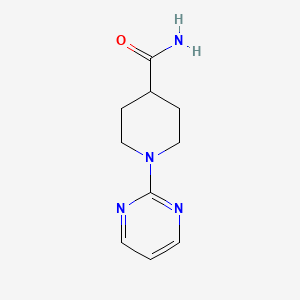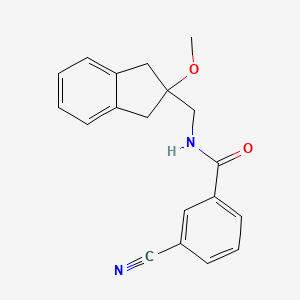![molecular formula C17H21NO2 B2843837 7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 750626-37-0](/img/structure/B2843837.png)
7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one” is a chemical compound . It is a derivative of chromen-2-one, a class of compounds that have been extensively studied due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one and its derivatives have been synthesized from three intermediates, such as (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid benzylidene-hydrazides .Molecular Structure Analysis
The molecular formula of “7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one” is C17H21NO2 . The average mass is 271.354 Da and the monoisotopic mass is 271.157227 Da .Scientific Research Applications
Anticancer Activity
The chromenone scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further investigations into its specific targets and pathways are ongoing .
Neuroprotective Properties
The methylpiperidine moiety in the structure suggests potential neuroprotective effects. Studies have examined its ability to modulate neurotransmitter systems, protect against oxidative stress, and enhance neuronal survival. These findings could have implications for neurodegenerative diseases and brain injury .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Researchers have evaluated the anti-inflammatory potential of this compound, focusing on its impact on cytokine production, NF-κB signaling, and immune responses. Understanding its anti-inflammatory mechanisms may lead to novel therapeutic strategies .
Antimicrobial Effects
The chromenone scaffold has also been explored for its antimicrobial properties. Investigations have assessed its activity against bacteria, fungi, and viruses. Potential applications include developing new antibiotics or antiviral agents .
Cardiovascular Research
Given the compound’s structural features, it has drawn interest in cardiovascular research. Studies have investigated its effects on blood vessels, platelet aggregation, and cardiac function. Elucidating its impact on cardiovascular health could have clinical implications .
Chemical Biology and Drug Design
Researchers have used computational methods to explore the binding interactions of this compound with specific protein targets. Insights gained from these studies contribute to drug design and optimization. The compound’s unique structure may serve as a starting point for developing novel therapeutics .
properties
IUPAC Name |
7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-7-18(8-6-12)11-14-10-17(19)20-16-9-13(2)3-4-15(14)16/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHSEXHYOLACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2843754.png)
![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2843760.png)


![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
![(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2843765.png)
![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)
![N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2843770.png)
![Tert-butyl N-[3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]propyl]carbamate](/img/structure/B2843771.png)


![ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2843777.png)